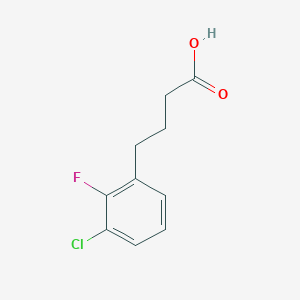
(E)-4-(Pyridin-3-yl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Pyridin-3-yl)but-2-enoic acid is an organic compound that features a pyridine ring attached to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyridin-3-yl)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the use of a Wittig reaction, where a pyridine aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(E)-4-(Pyridin-3-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Saturated butanoic acid derivatives
Substitution: Nitro-pyridine, halo-pyridine derivatives
科学研究应用
(E)-4-(Pyridin-3-yl)but-2-enoic acid has several applications in scientific research:
作用机制
The mechanism of action of (E)-4-(Pyridin-3-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the butenoic acid moiety can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
相似化合物的比较
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrimidine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrrole: A five-membered aromatic heterocycle with distinct reactivity compared to pyridine.
Uniqueness
(E)-4-(Pyridin-3-yl)but-2-enoic acid is unique due to the presence of both a pyridine ring and a butenoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
(E)-4-pyridin-3-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-2,4-7H,3H2,(H,11,12)/b5-1+ |
InChI 键 |
FKLDJKFHVHLOFQ-ORCRQEGFSA-N |
手性 SMILES |
C1=CC(=CN=C1)C/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CN=C1)CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)

![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)





![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)

